Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate

Description

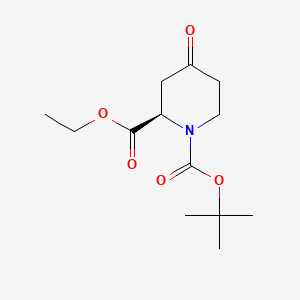

Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate (CAS 357154-16-6) is a chiral piperidine derivative widely used in pharmaceutical and organic synthesis. Its structure features:

- Boc (tert-butoxycarbonyl) protection at the piperidine nitrogen, enabling selective deprotection under acidic conditions.

- Ethyl ester at position 2, facilitating hydrolysis to carboxylic acids.

- Ketone at position 4, a reactive site for nucleophilic additions or reductions.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R)-4-oxopiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVQLRUBKDCOCI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CC(=O)CCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357154-16-6 | |

| Record name | ETHYL (R)-1-BOC-4-OXOPIPERIDINE-2-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The introduction of the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen is a critical first step. A representative method involves reacting 4-oxopiperidine with Boc₂O under basic conditions:

- Reagents : Boc₂O (2.25 g, 10.3 mmol), K₂CO₃ (2.76 g, 20 mmol), NEt₃ (1.39 mL, 10 mmol) in CHCl₃ (20 mL) at 0°C to room temperature.

- Workup : The product is isolated via sequential washes with HCl (1N) and NaOH (1N), yielding tert-butyl-4-oxopiperidine-1-carboxylate (95%).

- Key Data :

| Parameter | Value |

|---|---|

| Yield | 95% |

| Melting Point | 68–70°C |

| Purity (by NMR) | >98% |

Esterification and Chiral Induction

The ethyl ester group at position 2 is introduced via asymmetric synthesis or resolution. One approach uses Chan’s diene (13 ) and TiCl₄ to form β-ketoester intermediates:

- Procedure : TiCl₄ promotes the addition of Chan’s diene to N-Boc imines (e.g., 11e ), yielding δ-N-Boc-amino-β-ketoesters (61% yield).

- Cyclization : Subsequent treatment with MeOH and NaHCO₃ facilitates spiropiperidine formation, though yields vary (57–61%).

For enantiomeric control, resolution using chiral acids is employed:

- Example : (+)- and (−)-3-bromo-8-camphorsulfonic acid resolve intermediates like 9 into (3R,4R)- and (3S,4S)-configurations.

- Key Reaction :

$$

\text{tert-butyl-3-ethyl-4-oxopiperidine-1,3-dicarboxylate} \xrightarrow{\text{LiBH}_4} \text{(3R,4R)-4-hydroxy-3-hydroxymethyl-piperidine derivative}

$$

This step achieves >99.5% yield under optimized conditions.

Stereochemical Optimization

The (R)-configuration at position 2 is secured through:

- Asymmetric Catalysis : Use of chiral ligands in esterification or hydrogenation steps.

- Crystallization : Differential solubility of diastereomeric salts (e.g., with camphorsulfonic acid).

Summary of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Synthetic Organic Chemistry

Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of novel drug candidates by enabling the construction of complex molecular architectures. Its ability to undergo selective reactions allows chemists to create specific derivatives that may exhibit desired biological activities.

Key Features:

- Versatile Intermediate: Facilitates the synthesis of diverse pharmaceutical compounds.

- Reactivity: Engages in various organic transformations, including acylation and alkylation reactions.

Peptide Synthesis

This compound is extensively utilized in peptide synthesis, where it enhances the efficiency of coupling reactions. The presence of the Boc (tert-butoxycarbonyl) protecting group allows for selective deprotection under mild conditions, which is beneficial for synthesizing peptide derivatives.

Benefits:

- Improved Yields: Increases the overall yield of peptide synthesis.

- Stability: Offers enhanced stability to peptide bonds compared to other coupling agents.

Medicinal Chemistry

In medicinal chemistry, this compound is employed to explore structure-activity relationships (SAR) in drug design. Researchers utilize this compound to optimize therapeutic agents targeting specific diseases, particularly neurological disorders.

Applications:

- Drug Optimization: Assists in modifying lead compounds to improve efficacy and reduce side effects.

- Targeted Therapies: Aids in the design of drugs that interact with specific biological targets.

Biological Research

The compound is also significant in biological research, particularly in studying enzyme inhibitors and receptor ligands. Its use contributes to advancements in understanding biological pathways and disease mechanisms, which can lead to new therapeutic strategies.

Research Focus:

- Enzyme Inhibition Studies: Helps identify potential inhibitors for various enzymes involved in disease processes.

- Ligand Development: Supports the creation of ligands that can modulate receptor activity.

Material Science

Beyond its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science. Its unique properties make it suitable for developing advanced materials, including polymers and coatings that require specific chemical functionalities.

Potential Uses:

- Polymer Development: Can be incorporated into polymer matrices to impart desired properties.

- Coating Applications: Useful in formulating coatings with specific chemical interactions.

Summary Table of Applications

| Application Area | Key Benefits | Examples/Case Studies |

|---|---|---|

| Synthetic Organic Chemistry | Versatile intermediate for drug synthesis | Development of novel anti-cancer agents |

| Peptide Synthesis | Improved yields and stability | Synthesis of peptide-based therapeutics |

| Medicinal Chemistry | Optimization of drug candidates | Research on neurological disorder treatments |

| Biological Research | Insights into enzyme inhibition | Studies on receptor-ligand interactions |

| Material Science | Development of advanced materials | Creation of functionalized polymers |

Case Studies

- Development of Neurological Drugs : Research has demonstrated that modifications to this compound can lead to compounds with enhanced activity against neurological disorders, showcasing its role as a building block for effective medications.

- Peptide Therapeutics : A study highlighted the use of this compound in synthesizing peptide derivatives with improved bioavailability, emphasizing its importance in therapeutic applications.

- Material Innovations : Recent advancements have explored using this compound in developing drug delivery systems that utilize its chemical properties for targeted release mechanisms.

Mechanism of Action

The mechanism of action of Ethyl ®-1-Boc-4-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection during chemical reactions, while the piperidine ring and ester functional group contribute to its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various organic transformations.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (R)- vs. (S)-Forms

The enantiomer, Ethyl (S)-1-Boc-4-oxopiperidine-2-carboxylate (CAS 180854-44-8), shares identical physical properties (e.g., molecular weight, solubility) but differs in optical rotation and stereochemical behavior.

- Synthesis Utility: The (R)- and (S)-forms are critical for enantioselective synthesis, particularly in preparing chiral amines or amino alcohols .

- Commercial Availability : Both enantiomers are sold by suppliers like Alfa Aesar, Thermo Scientific, and Combi-Blocks at similar purity (95%) and pricing (~$290/g for the S-form) .

Substituent Variations

Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate (CAS 1881265-72-0)

- Structural Differences :

- Pyrrolidine ring (5-membered) vs. piperidine (6-membered).

- 4,4-Difluoro substitution introduces electron-withdrawing effects and steric constraints.

- Impact on Reactivity :

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS 52763-21-0)

- Structural Differences :

- Benzyl group replaces Boc, offering less steric bulk but higher lability under hydrogenation.

- Ester at position 3 (vs. 2), altering spatial accessibility for reactions.

- Applications :

Positional Isomers

Ethyl 1-Boc-2-oxopiperidine-4-carboxylate (CAS 1313498-26-8)

- Key Difference : Ketone at position 2 instead of 4.

- Reactivity Implications: The 2-oxo group may favor enolate formation at position 4, directing alkylation or aldol reactions differently. Reduced conjugation with the ester group compared to the 4-oxo isomer .

Functional Group Analogs

Methyl 1-Boc-4-oxopiperidine-2-carboxylate

- Structural Difference : Methyl ester replaces ethyl.

- Impact :

- Lower molecular weight (257.29 g/mol).

- Faster hydrolysis kinetics due to reduced steric hindrance .

Biological Activity

Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, a chiral compound belonging to the class of oxopiperidines, has garnered attention for its potential biological activities. This article will explore the compound's biological properties, including its synthesis, pharmacological effects, and related case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a ketone group at the 4-position and a carboxylate ester at the 2-position. Its molecular formula is with an approximate molecular weight of 271.31 g/mol. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various synthetic applications in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds related to this compound exhibit significant biological activities, including:

- Anti-inflammatory and Analgesic Properties : Derivatives of oxopiperidines have shown promise as anti-inflammatory agents, potentially inhibiting various biochemical pathways involved in inflammation and pain response.

- Antitumor Activity : Some studies have demonstrated that oxopiperidine derivatives possess antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various human cancer cell lines using assays such as MTT .

- Enzyme Inhibition : The compound may act as an inhibitor in multiple biochemical pathways, which makes it a candidate for drug discovery. Inhibitors of tyrosine kinase and DNA topoisomerases have been identified among structurally related compounds .

Synthesis and Structural Variants

The synthesis of this compound typically involves several steps, including cyclization reactions that yield various stereoisomers. The stereoselective synthesis of 2,6-trans-4-oxopiperidines has been explored, providing insights into the structural modifications that can enhance biological activity .

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Key Biological Activities |

|---|---|---|

| Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate | Chiral oxopiperidine | Similar anti-inflammatory properties |

| Ethyl 4-oxo-2,6-diphenylpiperidine-3-carboxylate | Diphenyl-substituted piperidine | Exhibits distinct anticancer activity |

| 1-tert-butyl 2-ethyl 3-oxopiperidine-1,2-dicarboxylate | Dicarboxylate derivative | Enhanced solubility and reactivity |

Case Studies and Research Findings

Several studies have focused on the biological activity of oxopiperidines. For example:

-

Antiproliferative Activity : A study evaluated the cytotoxic effects of synthesized oxopiperidines against human cancer cell lines such as NCI H292 (lung carcinoma) and HL-60 (pro-myelocytic leukemia). Compounds exhibiting over 90% inhibition were further analyzed to determine their IC50 values .

These findings suggest that specific structural modifications can significantly impact the cytotoxicity of these compounds.

Compound ID Cell Line IC50 Value (µM) 3c HL-60 42.1 3e HL-60 19.0 3f HL-60 28.0 - Enzyme Inhibition Studies : Research has highlighted that certain derivatives of oxopiperidines can inhibit enzymes like human neutrophil elastase and DNA topoisomerases, indicating their potential role in treating diseases associated with these targets .

Q & A

Q. What are the key steps in synthesizing Ethyl (R)-1-Boc-4-oxopiperidine-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

- Boc Protection : Reacting the piperidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) to ensure regioselectivity.

- Esterification : Introducing the ethyl carboxylate group via acid-catalyzed esterification or coupling reagents like EDCI.

- Oxidation : Generating the 4-oxo group using mild oxidizing agents (e.g., Dess-Martin periodinane or Swern oxidation) to avoid over-oxidation.

Optimization Strategies : - Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DCM for Boc protection, THF for esterification) to enhance yield.

- Use anhydrous conditions to prevent hydrolysis of the Boc group.

Reference : General organic synthesis principles align with protocols for analogous compounds in and experimental reproducibility guidelines in .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : Identify the Boc group (tert-butyl signals at ~1.4 ppm in ¹H NMR), ester carbonyl (~170 ppm in ¹³C NMR), and ketone (4-oxo carbon at ~205 ppm).

- IR Spectroscopy : Confirm the ester (C=O stretch at ~1740 cm⁻¹) and Boc carbamate (C=O at ~1680 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the Boc group (loss of tert-butyl, m/z 100).

Data Interpretation : Cross-validate with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities.

Reference : Standard characterization practices outlined in and PubChem data frameworks () .

Q. How does the Boc protecting group influence the compound’s stability and reactivity in subsequent reactions?

Methodological Answer:

- Stability : The Boc group is base-labile but stable under acidic conditions, making it ideal for orthogonal protection strategies.

- Reactivity : It sterically shields the piperidine nitrogen, directing electrophilic attacks to the 4-oxo or ester groups.

- Deprotection : Use TFA in DCM to cleave the Boc group, ensuring minimal side reactions.

Reference : Safety and handling protocols in and support proper lab practices for Boc deprotection .

Advanced Research Questions

Q. How can conformational analysis of the piperidine ring be performed using crystallographic data or computational methods?

Methodological Answer:

- Crystallography : Use SHELX () to refine X-ray data and ORTEP-III () to visualize ring puckering. Calculate puckering parameters (e.g., Cremer-Pople coordinates, ) to quantify non-planarity.

- Computational Methods : Perform DFT geometry optimization (e.g., B3LYP/6-31G*, ) to predict stable conformers. Compare with crystallographic data to validate models.

Reference : Conformational analysis frameworks in and software tools in .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s geometry?

Methodological Answer:

- Error Analysis : Assess experimental resolution (e.g., crystallographic R-factor in SHELX refinements, ) and computational basis set limitations (e.g., inclusion of exact exchange in DFT, ).

- Sensitivity Testing : Vary computational parameters (solvent models, dispersion corrections) to identify sources of discrepancy.

- Hybrid Approaches : Combine NMR-derived J-coupling constants with DFT-predicted dihedral angles for cross-validation.

Reference : Methodological rigor in and supports resolving data conflicts .

Q. How does the stereochemistry at the R-configured center affect its reactivity in asymmetric synthesis?

Methodological Answer:

- Steric Effects : The R-configuration influences face-selective reactions (e.g., nucleophilic additions to the ketone).

- Chiral Auxiliary Utility : Use the compound as a building block in enantioselective syntheses (e.g., Grignard additions), leveraging its fixed stereochemistry.

- Kinetic Studies : Compare reaction rates of R- and S-enantiomers under identical conditions to quantify stereochemical bias.

Reference : Stereochemical considerations align with asymmetric synthesis principles in .

Q. What precautions are necessary for handling and storing this compound in a laboratory setting?

Methodological Answer:

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact ().

- Storage : Keep under inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis or Boc degradation.

- Disposal : Follow institutional guidelines for carbamate waste, as outlined in and .

Reference : Safety protocols in , and 16 .

Q. How can this compound serve as a precursor in heterocyclic drug discovery?

Methodological Answer:

- Functionalization : Convert the 4-oxo group to an amine (via reductive amination) or thiol (via Lawesson’s reagent).

- Ring Modifications : Use the ester as a leaving group in nucleophilic substitutions to introduce pharmacophores.

- Case Study : Derivatives of similar piperidine scaffolds () show activity as protease inhibitors or kinase modulators.

Reference : Analogous applications in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.